Capsular Polysaccharide Reduction & Aminoglycoside Potentiation
Bismuth subsalicylate (BSS) was compared directly to its constituent ions, sodium salicylate and bismuth nitrate, for its ability to reduce capsular polysaccharide (CPS) production and potentiate aminoglycoside antibiotics in Gram-negative bacteria [1]. At 250 μM, BSS reduced CPS in Klebsiella pneumoniae by >90%, whereas salicylate alone achieved only a 36% reduction [1]. At 500 μM, salicylate reduced CPS by 52%, while bismuth nitrate achieved a 70% reduction, demonstrating that the combined bismuth-salicylate complex (BSS) has a more profound effect than either ion alone [1].
Bismuth nitrate: 70% at 500 μM
| Evidence Dimension | Capsular Polysaccharide (CPS) Reduction in Klebsiella pneumoniae |
|---|---|
| Target Compound Data | >90% reduction at 250 μM; 70% reduction at 500 μM (for the bismuth component, BSS as a whole) |
| Comparator Or Baseline | Sodium salicylate: 36% reduction at 250 μM, 52% at 500 μM; Bismuth nitrate: 70% reduction at 500 μM |
| Quantified Difference | At 250 μM, BSS is >2.5-fold more effective than salicylate alone. At 500 μM, the bismuth component (70%) is 1.35-fold more effective than salicylate (52%). |
| Conditions | In vitro broth culture; K. pneumoniae strains |
Why This Matters
This demonstrates that the complete bismuth salicylate molecule is significantly more effective at disrupting bacterial virulence factors than its individual components, directly supporting its selection over simpler bismuth salts for applications where antibiofilm or anti-virulence activity is desired.
- [1] Domenico, P., et al. (1991). Reduction of capsular polysaccharide and potentiation of aminoglycoside inhibition in gram-negative bacteria by bismuth subsalicylate. Journal of Antimicrobial Chemotherapy, 28(6), 801-810. View Source
